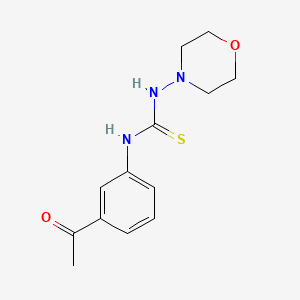
N-(2-bromo-4-methylphenyl)-2-(4-isopropylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4-methylphenyl)-2-(4-isopropylphenoxy)acetamide, also known as BISA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BISA has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs to treat various diseases.
Wirkmechanismus
The exact mechanism of action of N-(2-bromo-4-methylphenyl)-2-(4-isopropylphenoxy)acetamide is not fully understood. However, it is believed that N-(2-bromo-4-methylphenyl)-2-(4-isopropylphenoxy)acetamide works by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-2-(4-isopropylphenoxy)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-bromo-4-methylphenyl)-2-(4-isopropylphenoxy)acetamide is its low toxicity profile, which makes it a safe compound to use in animal studies. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in treating specific diseases.
Zukünftige Richtungen
There are several future directions for research on N-(2-bromo-4-methylphenyl)-2-(4-isopropylphenoxy)acetamide. One area of interest is the development of new drugs based on the structure of N-(2-bromo-4-methylphenyl)-2-(4-isopropylphenoxy)acetamide that may have improved efficacy and fewer side effects. Another area of interest is the investigation of the mechanism of action of N-(2-bromo-4-methylphenyl)-2-(4-isopropylphenoxy)acetamide, which may provide insight into the development of new drugs to treat inflammatory diseases. Finally, more research is needed to determine the safety and efficacy of N-(2-bromo-4-methylphenyl)-2-(4-isopropylphenoxy)acetamide in humans before it can be developed as a therapeutic agent.
Synthesemethoden
N-(2-bromo-4-methylphenyl)-2-(4-isopropylphenoxy)acetamide can be synthesized using a multi-step process. The first step involves the reaction of 2-bromo-4-methylphenylamine with 4-isopropylphenol to form the intermediate compound, 2-(4-isopropylphenoxy)-4-methylphenylamine. This intermediate is then reacted with acetic anhydride to form the final product, N-(2-bromo-4-methylphenyl)-2-(4-isopropylphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4-methylphenyl)-2-(4-isopropylphenoxy)acetamide has been the subject of numerous scientific studies due to its potential therapeutic properties. One study found that N-(2-bromo-4-methylphenyl)-2-(4-isopropylphenoxy)acetamide was able to reduce inflammation and pain in a rat model of arthritis. Another study showed that N-(2-bromo-4-methylphenyl)-2-(4-isopropylphenoxy)acetamide was able to reduce inflammation in a mouse model of asthma.
Eigenschaften
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-12(2)14-5-7-15(8-6-14)22-11-18(21)20-17-9-4-13(3)10-16(17)19/h4-10,12H,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJUZWJQQBRSTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea](/img/structure/B5861030.png)
![2-(4-methoxyphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5861046.png)


![N'-{[5-(4-iodophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5861069.png)

![1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene](/img/structure/B5861099.png)
![2,4-dichloro-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5861100.png)

![N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)acetamide](/img/structure/B5861121.png)
![2-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5861126.png)

![{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5861139.png)
![1-{[3-(1-piperidinyl)-1-benzofuran-2-yl]carbonyl}piperidine](/img/structure/B5861143.png)